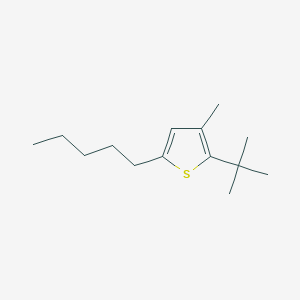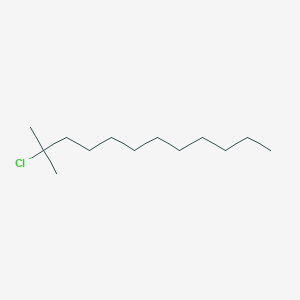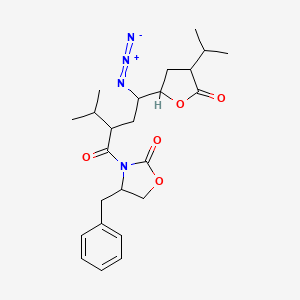
2-Tert-butyl-3-methyl-5-pentylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-methyl-5-pentylthiophene is a thiophene derivative characterized by the presence of a tert-butyl group at the second position, a methyl group at the third position, and a pentyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-3-methyl-5-pentylthiophene can be achieved through various synthetic routes. One common method involves the use of the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthetic methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored in industrial settings due to its efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired thiophene derivative .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-3-methyl-5-pentylthiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Tert-butyl-3-methyl-5-pentylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some thiophene derivatives are investigated for their potential use as pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-methyl-5-pentylthiophene depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-Tert-butyl-3-methyl-5-pentylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
89036-24-8 |
|---|---|
Molecular Formula |
C14H24S |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
2-tert-butyl-3-methyl-5-pentylthiophene |
InChI |
InChI=1S/C14H24S/c1-6-7-8-9-12-10-11(2)13(15-12)14(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
VWMGXUZWGADJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(S1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)





![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)



![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)


